molecular formula C20H23FN2O2 B2388168 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1325742-90-2

4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2388168
CAS No.: 1325742-90-2
M. Wt: 342.414
InChI Key: OECXTYZHYYZXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a piperidine ring, which is further substituted with a fluorophenyl group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an alkylation reaction using benzyl chloride and a suitable base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using 4-fluoroaniline.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivative.

    Reduction: Amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the fluorophenyl group can contribute to its selectivity. The carboxamide group may play a role in stabilizing the compound’s interaction with its target, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((benzyloxy)methyl)piperidine-1-carboxamide: Lacks the fluorophenyl group, which may result in different pharmacological properties.

    N-(4-fluorophenyl)piperidine-1-carboxamide: Lacks the benzyloxy group, which may affect its binding affinity and selectivity.

    4-((benzyloxy)methyl)-N-phenylpiperidine-1-carboxamide: Lacks the fluorine atom, which may influence its chemical reactivity and biological activity.

Uniqueness

4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is unique due to the combination of the benzyloxy, fluorophenyl, and carboxamide groups, which together contribute to its distinct chemical and pharmacological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research in medicinal chemistry and pharmacology.

Biological Activity

4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly as a pharmacological agent targeting neurological disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Benzyloxy group : Enhances lipophilicity and potential receptor binding.
  • Fluorophenyl group : May influence selectivity and potency.
  • Carboxamide group : Stabilizes interactions with biological targets.

Molecular Formula : C20_{20}H23_{23}FN_{N}₂O2_{2}
Molecular Weight : 342.4 g/mol
CAS Number : 1325742-90-2

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly receptors in the central nervous system (CNS). The benzyloxy group may enhance binding affinity to dopamine receptors, while the fluorophenyl group contributes to selectivity. The carboxamide moiety plays a crucial role in stabilizing these interactions, which can lead to various pharmacological effects.

Dopamine Receptor Antagonism

Recent studies have highlighted the compound's potential as a dopamine D4 receptor antagonist , which is significant given the receptor's role in various neurological conditions, including Parkinson's disease. Research indicates that compounds with similar benzyloxy piperidine scaffolds exhibit selective antagonistic activity against D4 receptors, showing improved stability and efficacy compared to earlier compounds .

CompoundD4R Activity (Ki, nM)Selectivity
This compound96>30-fold vs. other subtypes
Comparator CompoundVariesN/A

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for D4 receptors, with a Ki value of approximately 96 nM. Additionally, in vivo studies suggest that it maintains stability in biological systems, indicating potential for therapeutic use without rapid degradation .

Case Studies and Research Findings

  • Dopaminergic Modulation : In a study focusing on D4 receptor antagonists, the compound was identified as one of the most potent in a series of benzyloxypiperidine derivatives. It showed improved pharmacokinetic properties compared to previous compounds, suggesting its viability for further development in treating dopamine-related disorders .
  • Neuropharmacology Applications : The unique structure allows for targeted action on neural pathways involved in motor control and mood regulation. This could have implications for treating conditions like schizophrenia or Parkinson’s disease where D4 receptor modulation is beneficial .
  • Comparative Analysis with Similar Compounds : When compared to other piperidine derivatives lacking either the benzyloxy or fluorophenyl groups, this compound exhibited superior binding affinity and selectivity for D4 receptors, underscoring the importance of its structural components in determining biological activity .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-6-8-19(9-7-18)22-20(24)23-12-10-17(11-13-23)15-25-14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECXTYZHYYZXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.